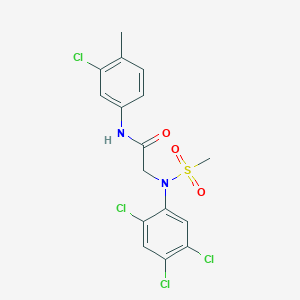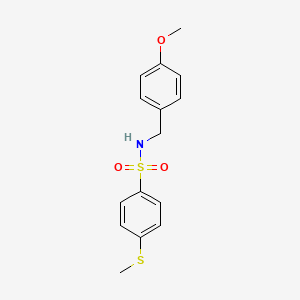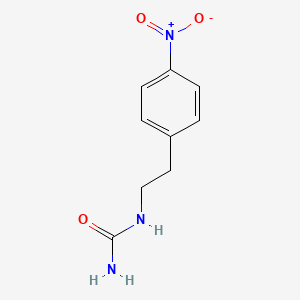![molecular formula C21H12N2O8 B3598385 2-hydroxy-5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3598385.png)
2-hydroxy-5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
Overview
Description
2-hydroxy-5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is an organic compound known for its complex chemical structure and potential applications across various scientific fields. This compound features an aromatic nitro group, a hydroxyl group, and a benzoic acid moiety, which makes it a subject of interest in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions involving various intermediate compounds. The synthesis typically starts with the nitration of phenol to introduce the nitro group, followed by successive steps that form the dioxoisoindole and benzoic acid structures. Reagents such as nitric acid, sulfuric acid, and dioxane are commonly used, with the reactions carried out under controlled temperatures and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial synthesis involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and catalytic processes are employed. Key considerations include the scalability of reactions, the availability of raw materials, and the management of byproducts.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions with catalysts like palladium on carbon.
Reduction: The aromatic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, influenced by the electron-withdrawing nitro and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Reduction Products: Aromatic amines.
Oxidation Products: Quinones.
Substitution Products: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used to study reaction mechanisms and to develop new synthetic pathways for novel compounds.
Biology
The compound's structural features make it a candidate for biological assays. Its potential as a bioactive molecule is explored in enzyme inhibition studies and cell signaling pathways.
Medicine
Research into this compound's pharmacological properties investigates its potential as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets is of significant interest in drug development.
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets within cells. Its nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The aromatic and hydroxyl groups allow it to bind to enzymes and receptors, modulating their activity and triggering specific biological responses.
Comparison with Similar Compounds
2-hydroxy-5-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid is unique due to its combination of structural elements:
2-hydroxybenzoic acid (Salicylic acid): Lacks the nitro and dioxoisoindole groups, primarily used for its anti-inflammatory properties.
4-nitrophenol: Contains the nitro group but lacks the benzoic acid and dioxoisoindole structures.
Phthalimide: Features the dioxoisoindole structure but lacks the aromatic nitro and benzoic acid groups.
These comparisons highlight the compound's unique potential and diverse applications across different fields of research.
Properties
IUPAC Name |
2-hydroxy-5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O8/c24-18-8-3-12(9-17(18)21(27)28)22-19(25)15-7-6-14(10-16(15)20(22)26)31-13-4-1-11(2-5-13)23(29)30/h1-10,24H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXPBPUVHXYCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3598307.png)
![N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B3598311.png)
![2-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B3598317.png)

![N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3598344.png)

![2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3,4-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B3598360.png)
![2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide](/img/structure/B3598366.png)

![N-ethyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3598392.png)
![4-(2-oxo-1-pyrrolidinyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3598395.png)
![2-oxo-N-[4-(trifluoromethoxy)phenyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B3598400.png)
![5-[(4-methylphenyl)sulfonyl]-2H-tetrazole](/img/structure/B3598404.png)

